ICG Maleimide
Overview
Description
ICG Maleimide, also known as Indocyanine Green Maleimide, is a derivative of Indocyanine Green (ICG), a tricarbocyanine dye with near-infrared absorbing properties. ICG is widely used in medical diagnostics and imaging due to its ability to bind to plasma proteins and its minimal toxicity. This compound is specifically designed to react with thiol groups, making it useful for labeling proteins and other biomolecules.
Mechanism of Action
Target of Action
ICG-mal, a derivative of Indocyanine Green (ICG), primarily targets cancer cells and pathogenic bacteria . It has been used in various surgical disciplines as a potential method to improve lymph node detection and enhance surgical field visualization . ICG can passively concentrate in sentinel lymph nodes (SLN) due to enhanced permeation and retention effects .
Mode of Action
ICG-mal interacts with its targets through a process known as clathrin-mediated endocytosis . This process allows the compound to be taken up by the cells, leading to changes in cellular function. The level of ICG cellular uptake is dependent on ICG concentration and incubation time .
Biochemical Pathways
Upon exposure to near-infrared (NIR) light, ICG-mal can produce reactive oxygen species (ROS), which can kill cancer cells and pathogenic bacteria . The absorbed light can also be converted into heat by ICG molecules to eliminate cancer cells . The primary mechanism of ICG uptake in sarcoma cells is via clathrin-mediated endocytosis .
Pharmacokinetics
The pharmacokinetics of ICG-mal involves its absorption, distribution, metabolism, and excretion (ADME). ICG-mal undergoes no significant extrahepatic or enterohepatic circulation . It is taken up from the plasma almost exclusively by the hepatic parenchymal cells and is secreted entirely into the bile . The use of ICG offered a clear benefit regarding anastomotic leak prevention, particularly after colorectal and esophageal surgery .
Result of Action
The molecular and cellular effects of ICG-mal’s action are significant. It leads to the production of ROS, which can kill cancer cells and pathogenic bacteria . Moreover, the absorbed light can also be converted into heat by ICG molecules to eliminate cancer cells . The primary mechanism of ICG uptake in sarcoma cells is via clathrin-mediated endocytosis .
Action Environment
The action, efficacy, and stability of ICG-mal can be influenced by environmental factors. For instance, the level of ICG cellular uptake was dependent on ICG concentration and incubation time . Furthermore, the use of ICG for tumor detection in sarcoma surgery may demonstrate higher utility in high-grade tumors compared to low-grade tumors, due to the observation of higher ICG uptake in more proliferative cell lines .
Biochemical Analysis
Biochemical Properties
ICG-mal has an absorption maximum at 800 nm and a slight absorption in the visible range, which results in low auto-fluorescence and tissue absorbance . The maleimide groups in ICG-mal bind specifically to thiol groups from solvent-accessible cysteines on various substrates, including antibodies, proteins, peptides, and enzymes .
Cellular Effects
ICG-mal has been shown to have significant effects on various types of cells. For instance, it has been demonstrated that ICG-mal can enhance the photodynamic therapy efficiency of certain nanoparticles upon activation by a near-infrared (NIR) laser, simultaneously achieving selective photothermal therapy . In another study, ICG-mal was found to enhance tumor infiltration by CD3+ and CD8+ cells with increased expression of the vascular endothelial marker CD31 (PECAM-1) .
Molecular Mechanism
The mechanism of action of ICG-mal involves its interaction with various biomolecules. The maleimide groups in ICG-mal bind specifically to thiol groups from solvent-accessible cysteines on various substrates . This binding interaction can lead to changes in gene expression and can influence the activity of enzymes, potentially leading to enzyme inhibition or activation .
Temporal Effects in Laboratory Settings
The effects of ICG-mal can change over time in laboratory settings. For instance, in a study on photothermal therapy, ICG-mal nanoparticles showed strong NIR fluorescence and excellent photothermal properties under 808 nm laser irradiation . Over time, a continuous decrease of the fluorescent signal was observed for up to 60 minutes to baseline level .
Dosage Effects in Animal Models
The effects of ICG-mal can vary with different dosages in animal models. For instance, in a study on the use of ICG for fluorescence angiography, it was estimated that the potentially required dose of ICG-mal for fluorescence angiography in patients would be in the order of two-thirds lower compared to ICG .
Preparation Methods
Synthetic Routes and Reaction Conditions
ICG Maleimide is synthesized by reacting Indocyanine Green with maleimide. The reaction typically involves the use of a solvent such as dimethyl sulfoxide (DMSO) and is carried out under mild conditions to preserve the integrity of the dye. The maleimide group is introduced to the ICG molecule through a nucleophilic substitution reaction, where the maleimide reacts with a leaving group on the ICG molecule.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes the purification of the final product using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
ICG Maleimide primarily undergoes nucleophilic substitution reactions due to the presence of the maleimide group. It can also participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: The maleimide group reacts with thiol groups in proteins or other biomolecules. This reaction is typically carried out in aqueous buffer solutions at neutral pH.
Oxidation and Reduction: this compound can undergo oxidation in the presence of strong oxidizing agents, leading to the formation of various degradation products.
Major Products Formed
The primary product formed from the reaction of this compound with thiol groups is a stable thioether bond, which covalently links the this compound to the target molecule. This labeled molecule can then be used for various imaging and diagnostic applications.
Scientific Research Applications
ICG Maleimide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
Chemistry
In chemistry, this compound is used as a fluorescent probe for studying molecular interactions and dynamics. Its ability to absorb and emit near-infrared light makes it an excellent tool for fluorescence spectroscopy and imaging.
Biology
In biological research, this compound is used for labeling proteins, peptides, and other biomolecules. This allows researchers to track the movement and interactions of these molecules within cells and tissues using fluorescence microscopy.
Medicine
In medicine, this compound is used for imaging and diagnostic purposes. It is particularly useful in surgical procedures for visualizing blood vessels, lymph nodes, and tumors. The near-infrared fluorescence of this compound provides high contrast images, aiding in the accurate identification of target tissues.
Industry
In the industrial sector, this compound is used in the development of diagnostic assays and imaging agents. Its stability and fluorescence properties make it a valuable component in various diagnostic kits and imaging systems.
Comparison with Similar Compounds
ICG Maleimide is unique in its ability to specifically label thiol-containing biomolecules with near-infrared fluorescence. Similar compounds include other maleimide derivatives and fluorescent dyes, such as:
Fluorescein Maleimide: A fluorescent dye that labels thiol groups but emits light in the visible spectrum.
Rhodamine Maleimide: Another fluorescent dye that labels thiol groups and emits light in the visible spectrum.
Cy5 Maleimide: A near-infrared fluorescent dye similar to this compound but with different spectral properties.
This compound stands out due to its near-infrared fluorescence, which provides deeper tissue penetration and minimal background interference compared to visible light-emitting dyes.
Biological Activity
ICG Maleimide, a thiol-reactive near-infrared (NIR) fluorescent dye derived from Indocyanine Green (ICG), has garnered attention in biomedical research for its unique properties and applications in imaging and targeting tumors. This article delves into the biological activity of this compound, highlighting its pharmacological characteristics, applications in tumor imaging, and relevant case studies.
Overview of this compound
ICG is a cyanine dye primarily used in medical diagnostics for evaluating cardiac output, hepatic function, and blood flow. It exhibits peak absorption near 800 nm, allowing for deeper tissue penetration during imaging. This compound enhances these properties by selectively labeling thiols on cysteine residues, facilitating the creation of stable bioconjugates with proteins and antibodies for targeted imaging applications .
Pharmacological Properties
1. Pharmacokinetics:
Pharmacokinetic studies indicate that this compound remains in circulation longer than conventional ICG. In comparative studies, while standard ICG was cleared from the bloodstream within minutes, this compound demonstrated significant blood retention for up to 2 hours post-injection. This extended circulation time is critical for effective imaging and tumor delineation .
2. Cytotoxicity:
Research shows that this compound exhibits low cytotoxicity across various concentrations. In cell viability assays conducted on human mammary epithelial cells (HMEpC), no significant cytotoxic effects were observed even at concentrations up to 16 µM . Hemolysis assays further confirmed its safety profile, with less than 2% hemolysis observed at high concentrations .
Applications in Tumor Imaging
This compound has been successfully employed in various studies focusing on tumor detection and surgical guidance:
- Fluorescence Imaging: In a study involving mice with breast cancer models (4T1 tumors), this compound was used to visualize tumor margins during surgery. The fluorescence intensity allowed for precise identification of tumor boundaries, significantly improving surgical outcomes .
- Clinical Trials: A clinical trial involving oral squamous cell carcinoma (SCC) patients demonstrated the efficacy of a c-MET-targeted probe (cMBP-ICG) that utilizes this compound for intraoperative imaging. The study reported a sensitivity of 100% and specificity of 75% for detecting tumor margins .
Case Studies
Case Study 1: Tumor Delineation in Mice
A study assessed the biodistribution of pHLIP ICG (a derivative of this compound) in mice bearing murine and human tumors. The results showed that pHLIP ICG effectively targeted tumors with fluorescence intensities reaching 10-15% ID/g within 4 hours post-injection, remaining stable up to 24 hours . This study highlighted the potential of ICG derivatives in enhancing tumor visibility during surgical procedures.
Case Study 2: Oral SCC Detection
In a clinical setting involving ten patients with oral SCC, the application of cMBP-ICG resulted in high fluorescence intensity correlating with areas of increased c-MET expression. Postoperative pathology confirmed the presence of cancerous foci in regions identified as high-fluorescence by the imaging technique, underscoring the utility of this compound in real-time surgical guidance .
Table 1: Pharmacokinetic Profile of ICG vs. This compound
Parameter | ICG | This compound |
---|---|---|
Clearance Time | Minutes | Up to 2 hours |
Cytotoxicity | Moderate | Low |
Hemolysis Rate | >20% | <2% |
Table 2: Clinical Trial Results for cMBP-ICG
Parameter | Value |
---|---|
Sensitivity | 100% |
Specificity | 75% |
Tumor-to-background ratio | 2.71 ± 0.7 to 3.11 ± 1.2 |
Properties
IUPAC Name |
4-[(2Z)-2-[(2E,4E,6E)-7-[3-[6-[2-(2,5-dioxopyrrol-1-yl)ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H56N4O6S/c1-50(2)43(53(41-28-26-37-19-12-14-21-39(37)48(41)50)33-16-8-11-25-45(56)52-32-35-55-46(57)30-31-47(55)58)23-9-6-5-7-10-24-44-51(3,4)49-40-22-15-13-20-38(40)27-29-42(49)54(44)34-17-18-36-62(59,60)61/h5-7,9-10,12-15,19-24,26-31H,8,11,16-18,25,32-36H2,1-4H3,(H-,52,56,59,60,61) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZXGSACLFNPENZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCN4C(=O)C=CC4=O)C=CC=CC=CC=C5C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)CCCCCC(=O)NCCN4C(=O)C=CC4=O)/C=C/C=C/C=C/C=C\5/C(C6=C(N5CCCCS(=O)(=O)[O-])C=CC7=CC=CC=C76)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H56N4O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
853.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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